Cas no 306-03-6 (Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)-)

Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)- structure
306-03-6 structure
Nombre del producto:Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)-
Número CAS:306-03-6
MF:C17H24BrNO3
Megavatios:370.281364440918
CID:303962
PubChem ID:9929278

Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)- Propiedades químicas y físicas

Nombre e identificación

    • Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)-
    • Hyoscyamine Hydrobromide
    • Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hy...
    • L-Hyoscyamine hydrobromide
    • (-)-hyoscyamine hydrobromide
    • (-)-Hyoscyaminhydrobromid
    • Daturine Hydrobromide
    • hydrobromide salt of hyoscyamine
    • HYOSCYAMINE HBR
    • HYOSCYAMINEHYDROBROMIDE,USP
    • L-Tropasaeure-tropan-3endo-ylester,Hydrobromid
    • L-tropic acid tropane-3endo-yl ester,hydrobromide
    • L-TROPINE TROPATE HYDROBROMIDE
    • Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide, (.alpha.S)-
    • Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (.alpha.S)-
    • D04479
    • Q27280923
    • Hyoscyamine hydrobromide [USP]
    • 1.ALPHA.H,5.ALPHA.H-TROPAN-3.ALPHA.-OL (-)-TROPATE (ESTER) HBR
    • 1.ALPHA.H,5.ALPHA.H-TROPAN-3.ALPHA.-OL (-)-TROPATE (ESTER) HYDROBROMIDE
    • BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, 8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, HYDROBROMIDE, (3(S)-ENDO)-
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (alphaS)-
    • NS00079434
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, hydrobromide, (alphaS)-
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, hydrobromide (3(S)-endo)-
    • HYOSCYAMINE HYDROBROMIDE [VANDF]
    • HYOSCYAMINE HYDROBROMIDE [USP MONOGRAPH]
    • [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide
    • EINECS 206-174-6
    • IWT50P9S79
    • HYOSCYAMINE HYDROBROMIDE [MART.]
    • BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, 8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, HBR, (3(S)-ENDO)-
    • Daturine (hydrobromide)
    • 306-03-6
    • L-Hyoscyamine (hydrobromide)
    • Hyoscyaminum hydrobromatum
    • Daturine hbr
    • AKOS027320995
    • Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, hydrobromide (1:1), (alphaS)-
    • 1alphaH,5alphaH-Tropan-3alpha-ol (-)-tropate (ester) hydrobromide
    • MFCD00161493
    • DTXSID50889342
    • BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, (3-ENDO)-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, HYDROBROMIDE (1:1), (.ALPHA.S)-
    • HYOSCYAMINUM HYDROBROMATUM [HPUS]
    • Hyoscyamine hydrobromide (USP)
    • CHEMBL2106364
    • SCHEMBL99784
    • HYOSCYAMINE HYDROBROMIDE [MI]
    • UNII-IWT50P9S79
    • HYOSCYAMINE HYDROBROMIDE [WHO-DD]
    • (-)-Atropine hydrobromide
    • VZDNSFSBCMCXSK-BXSBZORQSA-N
    • VZDNSFSBCMCXSK-PGQIENJJSA-N
    • MDL: MFCD00161493
    • Renchi: InChI=1S/C17H23NO3.BrH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15+,16-;/m1./s1
    • Clave inchi: VZDNSFSBCMCXSK-PGQIENJJSA-N
    • Sonrisas: CN1[C@@H]2CC[C@H]1C[C@H](C2)OC(=O)[C@H](CO)C3=CC=CC=C3.Br

Atributos calculados

  • Calidad precisa: 369.09400
  • Masa isotópica única: 369.09396g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 22
  • Cuenta de enlace giratorio: 5
  • Complejidad: 353
  • Recuento de unidades de unión covalente: 2
  • Recuento del Centro estereoscópico atómico definido: 3
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 49.8Ų

Propiedades experimentales

  • Color / forma: Not available
  • Punto de fusión: 152°C
  • PSA: 49.77000
  • Logp: 2.82690
  • Disolución: Not available
  • Merck: 4858

Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)- Información de Seguridad

Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)- Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)- PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H50900-5mg
HYOSCYAMINE HYDROBROMIDE
306-03-6 ,
5mg
¥738.0 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-295169-5g
Hyoscyamine Hydrobromide,
306-03-6
5g
¥1444.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-295169-5 g
Hyoscyamine Hydrobromide,
306-03-6
5g
¥1,444.00 2023-07-10

Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)- Literatura relevante

Proveedores recomendados
Nanjing jingzhu bio-technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nanjing jingzhu bio-technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Taizhou Jiayin Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Suzhou Senfeida Chemical Co., Ltd
上海贤鼎生物科技有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
上海贤鼎生物科技有限公司
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hubei Rhino Pharmaceutical Tech Co.,Ltd.